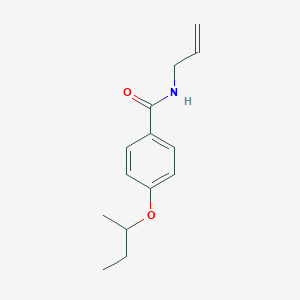![molecular formula C16H18ClNO B268327 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine](/img/structure/B268327.png)
3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine, also known as JNJ-42165279, is a compound that has been extensively studied in scientific research for its potential therapeutic applications.
作用机制
The exact mechanism of action of 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor. This means that it can activate the receptor to some extent, but not to the same degree as a full agonist. The compound may also modulate the activity of other neurotransmitter systems, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine can modulate the activity of the dopamine system in various brain regions, including the striatum and prefrontal cortex. It has been shown to increase dopamine release in the striatum, which is involved in reward processing and addiction. The compound has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
实验室实验的优点和局限性
One advantage of using 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine in lab experiments is its high affinity and selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of the dopamine system in various physiological and pathological conditions. However, one limitation is that the compound may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of results.
未来方向
There are several future directions for research on 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine. One area of interest is its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. Studies have shown that the compound can reduce drug-seeking behavior in animal models of addiction, and it may have similar effects in humans. Another area of interest is its potential use as a tool for studying the role of the dopamine system in various neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action and therapeutic potential of this compound.
Conclusion
In conclusion, 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine is a compound that has been extensively studied for its potential therapeutic applications in various fields. The compound has a high affinity for the dopamine D2 receptor and may modulate the activity of other neurotransmitter systems. While there are advantages and limitations to using this compound in lab experiments, it has the potential to provide valuable insights into the role of the dopamine system in various physiological and pathological conditions. Further research is needed to fully understand the mechanism of action and therapeutic potential of this compound.
合成方法
The synthesis of 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine involves a multi-step process that includes the reaction of 4-chloro-1-naphthol with epichlorohydrin to form the chlorohydrin intermediate. The intermediate is then reacted with piperidine to form the final product. The synthesis method has been optimized for high yield and purity, and the compound has been characterized using various analytical techniques.
科学研究应用
3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and addiction research. The compound has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of reward, motivation, and addiction. It has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems.
属性
产品名称 |
3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine |
|---|---|
分子式 |
C16H18ClNO |
分子量 |
275.77 g/mol |
IUPAC 名称 |
3-[(4-chloronaphthalen-1-yl)oxymethyl]piperidine |
InChI |
InChI=1S/C16H18ClNO/c17-15-7-8-16(14-6-2-1-5-13(14)15)19-11-12-4-3-9-18-10-12/h1-2,5-8,12,18H,3-4,9-11H2 |
InChI 键 |
NXOSDRYWPZAGJR-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)COC2=CC=C(C3=CC=CC=C32)Cl |
规范 SMILES |
C1CC(CNC1)COC2=CC=C(C3=CC=CC=C32)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268246.png)

![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)
![5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268253.png)

![2-[(3-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268256.png)
![1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268257.png)

![2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B268261.png)


![N-[3-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268265.png)
![2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268266.png)